N-(1,3-benzodioxol-5-ylmethyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide, also known as BDP-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. BDP-1 is a novel small molecule that has shown promising results in various studies, indicating its potential use in the development of new drugs and therapies.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide involves the inhibition of several enzymes and signaling pathways that are involved in various cellular processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and chromatin remodeling. This compound has also been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. This compound has also been shown to inhibit the migration and invasion of cancer cells. Additionally, this compound has been shown to reduce the levels of pro-inflammatory cytokines in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(1,3-benzodioxol-5-ylmethyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide in lab experiments is its high potency and selectivity. This compound has been shown to have a higher potency and selectivity than other HDAC inhibitors, making it a promising candidate for the development of new drugs and therapies. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research and development of N-(1,3-benzodioxol-5-ylmethyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide. One of the future directions is the optimization of the synthesis method to improve the yield and purity of this compound. Another future direction is the development of new formulations of this compound that can improve its solubility and bioavailability. Additionally, future research can focus on the development of new drugs and therapies that are based on the structure and mechanism of action of this compound.
Synthesis Methods
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide involves a multi-step process that requires several chemical reactions. The first step involves the synthesis of 2,4-dioxo-1H-quinazoline-3-carboxylic acid, which is then reacted with 1,3-benzodioxole-5-carboxaldehyde to produce the intermediate compound. The final step involves the reaction of the intermediate compound with 3-aminopropionitrile to produce this compound.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide has shown potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and infectious diseases. Studies have shown that this compound has antitumor activity and can induce apoptosis in cancer cells. This compound has also shown neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has shown antiviral activity against several viruses, including HIV and hepatitis C virus.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c23-17(20-10-12-5-6-15-16(9-12)27-11-26-15)7-8-22-18(24)13-3-1-2-4-14(13)21-19(22)25/h1-6,9H,7-8,10-11H2,(H,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUCFSZEORGABT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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